![molecular formula C7H11NO3 B13432726 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)
2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid is a bicyclic compound that features both oxygen and nitrogen atoms within its structure. This unique arrangement imparts specific chemical properties and reactivity patterns, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid typically involves the formation of the bicyclic core followed by functionalization to introduce the acetic acid moiety. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the palladium-catalyzed reaction conditions to ensure high yield and purity, followed by purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation , and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve a variety of nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MCPBA can yield epoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target protein. This can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the acetic acid moiety.
5-Oxa-2-azabicyclo[2.2.2]octane: Another bicyclic compound with a different ring size and substitution pattern.
Uniqueness
2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic core, as well as the acetic acid functional group. This combination of features imparts specific reactivity and binding properties that are not found in other similar compounds.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c9-7(10)3-8-2-6-1-5(8)4-11-6/h5-6H,1-4H2,(H,9,10) |
InChI Key |
CAVPGDKINHQXTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1CO2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



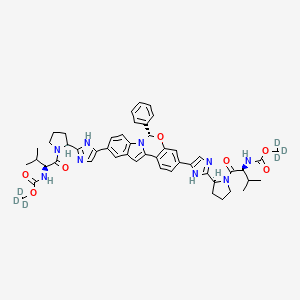
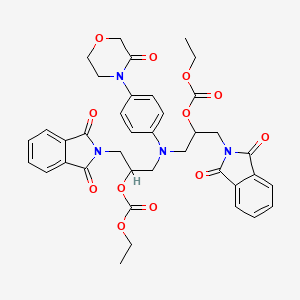
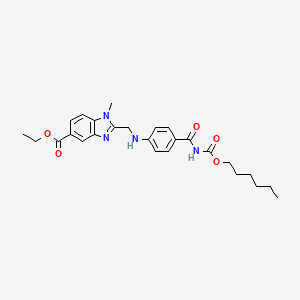
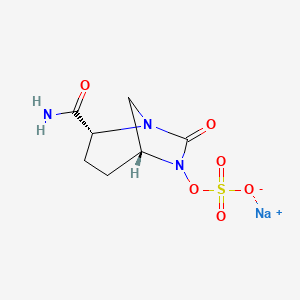
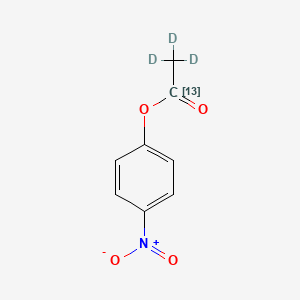
![4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide](/img/structure/B13432681.png)
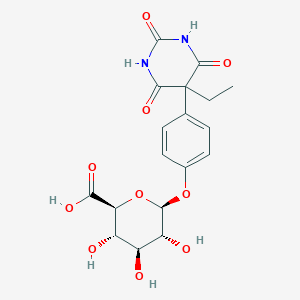
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)
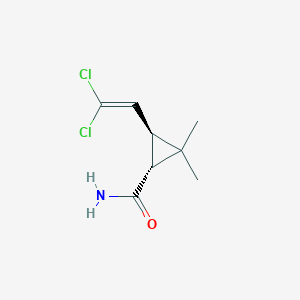
![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)

![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)

